molecular formula C7H12ClN3O3 B118432 Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride CAS No. 70028-95-4

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride

Cat. No. B118432
CAS RN: 70028-95-4
M. Wt: 221.64 g/mol
InChI Key: PTXLKVODAFRGDG-UHFFFAOYSA-N
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Description

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride, also known as Ternidazole hydrochloride, is a compound with the molecular formula C7H12ClN3O3 . It has a molecular weight of 221.64 g/mol . The IUPAC name for this compound is 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The structure of imidazole is unique and complex despite its small size . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.64 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

C7H11N3O3⋅ClH C_7H_{11}N_3O_3 \cdot ClH C7​H11​N3​O3​⋅ClH

and a molecular weight of 221.64 . Below is a comprehensive analysis of its scientific research applications across various unique fields:

Antifungal Applications

Ternidazole hydrochloride belongs to the azoles class, which are compounds known for their antifungal properties. It is used in infectious disease research as an antifungal agent. The compound’s mechanism involves interfering with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately, cell death .

Analytical Standards

In the field of analytical chemistry, Ternidazole hydrochloride serves as a certified reference material. It is utilized to ensure the accuracy and reliability of analytical instruments and methodologies. This is crucial for quality control and validation processes in pharmaceutical research and development .

Drug Discovery

The triazole ring present in Ternidazole hydrochloride is a common motif in drug discovery due to its resemblance to the amide bond. This structural feature allows it to form non-covalent bonds with enzymes and receptors, which is beneficial in the development of new drugs with potential biological activities such as anticancer, antibacterial, and antiviral properties .

Organic Synthesis

Ternidazole hydrochloride can be used as a building block in organic synthesis. Its triazole core is stable under various conditions and can be incorporated into more complex molecules. This stability and versatility make it a valuable compound for creating new organic entities .

Polymer Chemistry

In polymer science, Ternidazole hydrochloride’s triazole ring can be used to modify polymers or create new polymer structures. Its ability to engage in hydrogen bonding and its aromatic character can impart unique physical and chemical properties to the polymers .

Supramolecular Chemistry

The compound’s strong dipole moment and hydrogen bonding capability enable it to play a role in supramolecular chemistry. It can be used to design and synthesize molecular assemblies and materials with specific functions .

Bioconjugation and Chemical Biology

Ternidazole hydrochloride can be employed in bioconjugation techniques, where it is used to attach biomolecules to various substrates or to each other. This has applications in chemical biology, where such conjugates can be used to study biological processes or as therapeutic agents .

Fluorescent Imaging and Materials Science

The triazole moiety in Ternidazole hydrochloride can be functionalized to create fluorescent compounds for imaging applications. Additionally, its unique structure facilitates the development of materials with specific properties for use in materials science .

Mechanism of Action

Target of Action

Ternidazole hydrochloride, a hydroxymetabolite derived from nitroimidazole, exhibits antiprotozoic properties . It is effective against protozoan organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .

Mode of Action

Ternidazole hydrochloride is a prodrug and antiprotozoal agent. The nitro group of the compound is reduced in Trichomonas by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Biochemical Pathways

It is known that the compound interferes with the dna synthesis of the protozoan organisms, leading to their death .

Pharmacokinetics

Ternidazole hydrochloride is rapidly and completely absorbed after oral administration . It is partly metabolized by oxidation, hydroxylation, and conjugation . Tinidazole, a compound similar to Ternidazole, is the major drug-related constituent in plasma after human treatment, along with a small amount of the 2-hydroxymethyl metabolite .

Result of Action

The primary result of Ternidazole hydrochloride’s action is the death of the protozoan organisms. This is achieved by damaging the DNA of the organisms and preventing further DNA synthesis . This leads to the effective treatment of infections caused by these organisms.

Action Environment

The action of Ternidazole hydrochloride can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with the metabolism of the drug, leading to unpleasant side effects such as nausea, vomiting, flushing, and headache . Therefore, it is recommended to avoid alcohol during treatment with Ternidazole hydrochloride .

Future Directions

Imidazole and its derivatives have a remarkable interest and importance in the field of medicinal chemistry . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLKVODAFRGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220314
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride

CAS RN

70028-95-4
Record name 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride
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